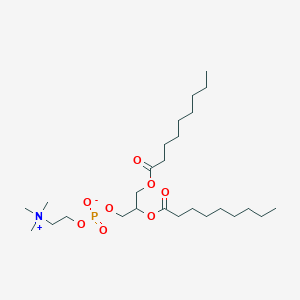

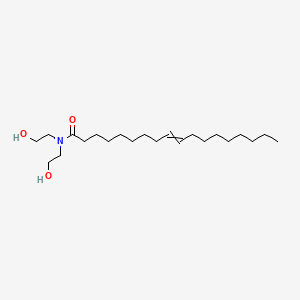

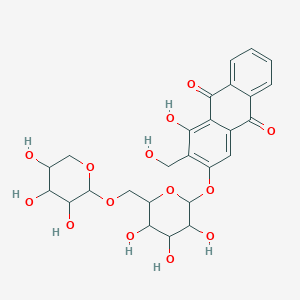

N,N-Bis(2-hydroxyethyl)octadec-9-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oleic diethanolamide: is a nonionic surfactant derived from oleic acid and diethanolamine. It is widely used in various industries due to its excellent emulsifying, foaming, and wetting properties. This compound is particularly valued in the formulation of personal care products, detergents, and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleic diethanolamide is typically synthesized through the amidification reaction between oleic acid and diethanolamine. The reaction is carried out by heating equimolar quantities of oleic acid and diethanolamine to approximately 182°C in a nitrogen atmosphere for about 2 hours, during which water is removed . Another method involves using immobilized lipase as a biocatalyst to facilitate the reaction under solvent-free conditions .

Industrial Production Methods: In industrial settings, the synthesis of oleic diethanolamide often involves the use of chemical catalysts and high temperatures. The process may also include purification steps such as dissolving the crude product in hexane and separating it from the enzyme using filter paper, followed by rotary evaporation to remove solvents .

Chemical Reactions Analysis

Types of Reactions: Oleic diethanolamide primarily undergoes amidification reactions. It can also participate in esterification, hydrolysis, and neutralization reactions. For example, it can be sulfated with sulfuric acid to form sulfated oleic acid amides .

Common Reagents and Conditions:

Amidification: Oleic acid and diethanolamine at high temperatures (around 182°C) in a nitrogen atmosphere.

Sulfation: Sulfuric acid as a catalyst in a 1:1 mole ratio.

Major Products Formed:

Amidification: Oleic diethanolamide and water.

Sulfation: Sulfated oleic acid amides.

Scientific Research Applications

Oleic diethanolamide has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of oleic diethanolamide involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. It acts by interacting with both hydrophilic and hydrophobic molecules, thereby facilitating the formation of stable mixtures of oil and water. Additionally, its ability to form micelles enables it to encapsulate and solubilize hydrophobic substances .

Comparison with Similar Compounds

- Lauramide diethanolamide

- Cocamide diethanolamide

- Myristamide diethanolamide

Comparison: Oleic diethanolamide is unique due to its specific fatty acid chain derived from oleic acid, which imparts distinct properties such as higher stability and better emulsifying capabilities compared to other diethanolamides like lauramide diethanolamide and cocamide diethanolamide . Its unique structure also makes it more effective in certain applications, such as enhanced oil recovery and corrosion inhibition .

Properties

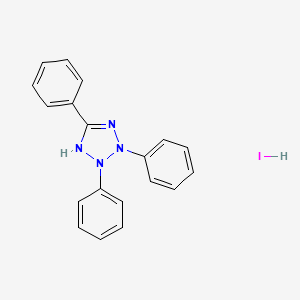

Molecular Formula |

C22H43NO3 |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)octadec-9-enamide |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h9-10,24-25H,2-8,11-21H2,1H3 |

InChI Key |

LPMBTLLQQJBUOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CCO)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)

![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)